Methods and Technical Details
The synthesis of Kv1.5-IN-IIII generally follows a multi-step organic synthesis approach, often starting from commercially available precursors. Key methods may include:
Specific technical details regarding reaction conditions (e.g., temperature, solvents) would depend on the precise synthetic route chosen by chemists during development.
Structure and Data
The molecular structure of Kv1.5-IN-IIII features a core piperidine ring substituted with various functional groups that confer its inhibitory properties on the Kv1.5 channel. The structural formula can be derived from spectral data such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the identity and purity of the synthesized compound.
Key structural characteristics include:
The detailed three-dimensional conformation can be elucidated using techniques like X-ray crystallography or computational modeling.
Reactions and Technical Details
The primary chemical reactions involving Kv1.5-IN-IIII focus on its interaction with the Kv1.5 channel itself:
Technical details include varying concentrations of the inhibitor to determine half-maximal inhibitory concentration (IC50) values, which are crucial for assessing potency.
Process and Data
The mechanism by which Kv1.5-IN-IIII exerts its inhibitory effects involves several steps:
Experimental data supporting these mechanisms often come from electrophysiological recordings demonstrating decreased peak current amplitudes upon application of the inhibitor.
Physical and Chemical Properties
Kv1.5-IN-IIII exhibits several notable physical and chemical properties:
Relevant data from these analyses guide formulation strategies for drug delivery systems.
Scientific Uses
The primary applications of Kv1.5-IN-IIII are in pharmacology and cardiovascular research:
During the cardiac action potential, Kv1.5 activation begins at membrane potentials above -20 mV, peaking during the plateau phase. The resultant outward IKur accelerates early repolarization and modulates the duration of the effective refractory period (ERP). In human induced pluripotent stem cell (iPSC)-derived atrial cardiomyocytes, Kv1.5 contributes approximately 70-80% of the non-inactivating delayed rectifier current [1]. Pathologically, genetic mutations in KCNA5 (e.g., E48G, D469E) are linked to familial atrial fibrillation (AF) through gain-of-function mechanisms that abbreviate APD and promote re-entrant arrhythmias. Conversely, AF-induced electrical remodeling reduces IKur density, creating a complex bidirectional relationship between channel dysfunction and arrhythmia persistence [3] [6].
Table 1: Kv1.5 Channel Properties in Cardiac Physiology
Property | Characteristic | Functional Implication |
---|---|---|
Gene | KCNA5 (12p12.32) | Susceptibility locus for familial AF |
Activation Threshold | > -20 mV | Plateau-phase dominance |
Activation Kinetics | < 10 ms | Rapid current onset during early repolarization |
Tissue Distribution | Atria > Ventricles; Intercalated disc density | Basis for atrial-selective drug effects |
Remodeling in cAF | ↓ Protein expression & current density | Compensatory response promoting arrhythmia persistence |
The atrial-specific expression profile of Kv1.5 makes IKur inhibition a compelling antiarrhythmic strategy. Unlike conventional multi-channel blockers (e.g., amiodarone), Kv1.5-selective inhibitors prolong atrial APD and ERP without affecting ventricular repolarization, minimizing proarrhythmic risks [3] [5]. Experimental models demonstrate that IKur blockade (e.g., by AVE0118) reverses APD shortening in chronic atrial fibrillation (cAF) and suppresses arrhythmia inducibility. However, cAF remodeled myocytes exhibit reduced IKur sensitivity to inhibitors due to electrical remodeling, necessitating higher drug concentrations for efficacy [6]. Importantly, Kv1.5 inhibitors also target constitutively active IK,ACh channels in AF, providing additional anti-fibrillatory benefits beyond IKur suppression alone [6].
First-generation IKur blockers (e.g., vernakalant) exhibited limited selectivity, inhibiting sodium currents and multiple potassium channels. Modern Kv1.5-specific drug design aims to achieve:
The structural diversity of Kv1.5 inhibitors—ranging from marine toxins to synthetic small molecules—enables precision targeting of distinct channel domains, as detailed in the following sections.
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4